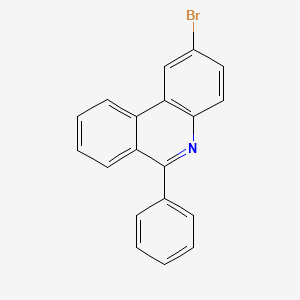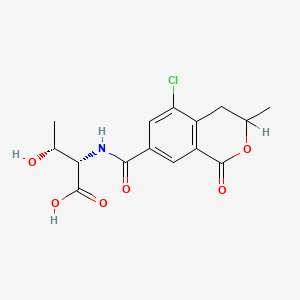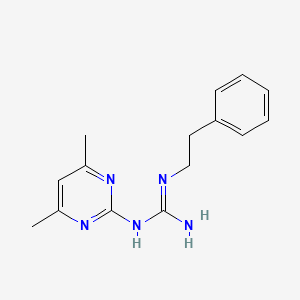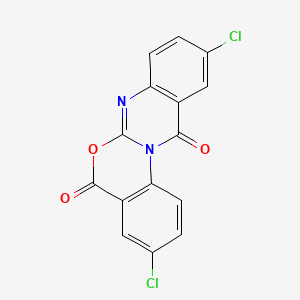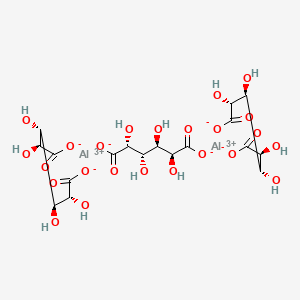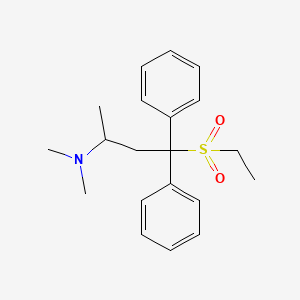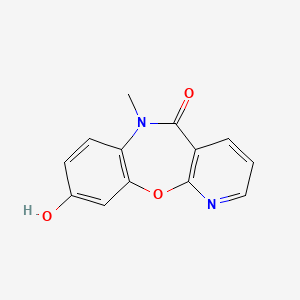
9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a fused ring system combining pyridine and benzoxazepine structures. Compounds with such structures often exhibit interesting biological activities and can be used in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Benzoxazepine Formation: The benzoxazepine ring can be formed by intramolecular cyclization involving an amine and a carbonyl group.
Hydroxylation and Methylation: Introduction of the hydroxyl and methyl groups can be achieved through selective functionalization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the heterocyclic ring system.
Receptor Modulators: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one Derivatives: Compounds with similar core structures but different substituents.
Other Benzoxazepines: Compounds with the benzoxazepine ring system but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
140413-16-7 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
9-hydroxy-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H10N2O3/c1-15-10-5-4-8(16)7-11(10)18-12-9(13(15)17)3-2-6-14-12/h2-7,16H,1H3 |
InChI-Schlüssel |
JKBBQPSIEMHKTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)O)OC3=C(C1=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)




